molecular formula C11H14BrN B1527720 6-Bromo-2-ethyl-1,2,3,4-tetrahydro-isoquinoline CAS No. 1341034-57-8

6-Bromo-2-ethyl-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B1527720
CAS No.: 1341034-57-8
M. Wt: 240.14 g/mol
InChI Key: YZGICEWDTPWCAC-UHFFFAOYSA-N
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Description

“6-Bromo-2-ethyl-1,2,3,4-tetrahydro-isoquinoline” is a chemical compound with the CAS Number: 1341034-57-8 . It has a molecular weight of 240.14 . The compound is white to yellow to brown or gray in color .


Synthesis Analysis

The synthesis of similar compounds involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14BrN/c1-2-13-6-5-9-7-11(12)4-3-10(9)8-13/h3-4,7H,2,5-6,8H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.14 . It is a white to yellow to brown or gray solid or liquid .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pyrrolo[2,1-a]isoquinolines : Isoquinoline, including derivatives like 6-Bromo-2-ethyl-1,2,3,4-tetrahydro-isoquinoline, reacts with ethyl bromopyruvate to produce pyrrolo[2,1-a]isoquinolines, which are useful in various chemical syntheses (Yavari, Hossaini, & Sabbaghan, 2006).

  • Aryl Radical Building Blocks in Radical Cyclisation : 2-(2-Bromophenyl)ethyl groups, similar to the structure of this compound, are used in radical cyclisation reactions to synthesize complex heterocycles (Allin et al., 2005).

  • Synthesis of Hydrogenated Thiazoloisoquinolines : This research involves the preparation of dihydro and tetrahydro-thiazoloisoquinolines from 3,4-dihydroisoquinoline derivatives, indicating potential applications in various chemical transformations (Rozwadowska & Sulima, 2001).

  • Reactions with Potassium Amide : Isoquinolines with bromo and ethoxy substituents undergo nucleophilic substitution reactions, highlighting their reactivity and potential in synthetic chemistry (Sanders, Dijk, & Hertog, 2010).

Pharmaceutical and Biological Applications

  • Cytotoxicity and Docking Simulation of Annulated Dihydroisoquinoline Heterocycles : These compounds, structurally related to this compound, have been evaluated for cytotoxic activity against various cancer cell lines, showing potential as anticancer agents (Saleh et al., 2020).

  • Synthesis of Aminoquinones for Cytotoxic Evaluation : This study involves synthesizing isoquinolinequinone derivatives and evaluating their cytotoxic activity against human tumor cell lines, indicating potential pharmaceutical applications (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335, and precautionary statements including P261, P305, P338, P351 .

Properties

IUPAC Name

6-bromo-2-ethyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-2-13-6-5-9-7-11(12)4-3-10(9)8-13/h3-4,7H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGICEWDTPWCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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